

structure-activity relationship of Benzyl-(6-methyl-benzothiazol-2-yl)-amine analogs

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Benzyl-(6-methyl-benzothiazol-2-	
	yl)-amine	
Cat. No.:	B1333000	Get Quote

A comparative analysis of **Benzyl-(6-methyl-benzothiazol-2-yl)-amine** analogs reveals crucial insights into their structure-activity relationships (SAR), guiding future drug design and development. These compounds have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] The potency and selectivity of these analogs are significantly influenced by the nature and position of substituents on both the benzyl and the benzothiazole moieties.

Core Structure and Pharmacological Relevance

The benzothiazole ring is a key pharmacophore found in numerous bioactive molecules and approved drugs.[1][4] Its unique structural features allow it to interact with various biological targets through hydrogen bonding, π - π stacking, and van der Waals forces.[3] Specifically, substitutions at the C-2 and C-6 positions of the benzothiazole ring have been shown to be critical for modulating biological activity.[1] The benzyl group attached to the 2-amino position of the benzothiazole provides a scaffold for introducing further diversity, leading to varied pharmacological profiles.

Structure-Activity Relationship Analysis

Systematic modifications of the **Benzyl-(6-methyl-benzothiazol-2-yl)-amine** scaffold have elucidated several key SAR trends. The following table summarizes the quantitative data from various studies, highlighting the impact of different substituents on the biological activity of these analogs.



Compound ID	Benzothiazol e Ring Substituent (R1)	Benzyl Ring Substituent (R2)	Target/Assay	IC50 / Activity	Reference
B7	6-Chloro	4-Nitro	A431 (Anticancer)	1.89 μΜ	[5]
B8	6-Chloro	Unsubstituted	A431 (Anticancer)	>10 μM	[5]
B6	6-Chloro	3,5- Dimethoxy	A431 (Anticancer)	>10 μM	[5]
4d	6-(4- Bromobenzyl oxy)	Unsubstituted	MAO-B Inhibition	0.0046 μΜ	[6]
5e	5-(4- Nitrobenzylox y)	Unsubstituted	MAO-A Inhibition	0.132 μΜ	[6]
5e	5-(4- Nitrobenzylox y)	Unsubstituted	MAO-B Inhibition	0.0055 μΜ	[6]
C1	6-Fluoro	N-Benzoyl	Anticancer	-	[5]
C2	6-Fluoro	N-(2,6- dichlorobenz oyl)	Anticancer	-	[5]

Note: The table presents a selection of data from the literature to illustrate SAR trends. Direct comparison of IC50 values across different studies and assays should be done with caution.

From the data, several key observations can be made:

 Substitution on the Benzyl Ring: The presence of a 4-nitro group on the benzyl ring (Compound B7) significantly enhances anticancer activity against the A431 cell line compared to an unsubstituted benzyl ring (Compound B8) or a 3,5-dimethoxy substitution



(Compound B6).[5] This suggests that electron-withdrawing groups at the para position of the benzyl ring are favorable for this specific activity.

- Substitution on the Benzothiazole Ring: Modifications at the 6-position of the benzothiazole ring have a profound impact on activity. For instance, a 6-chloro substituent is present in the active anticancer compound B7.[5] In the context of MAO inhibition, benzyloxy substituents at the 5 or 6-position lead to potent inhibitors, with a 4-bromobenzyloxy group at the 6-position (Compound 4d) resulting in a highly potent MAO-B inhibitor.[6]
- Target Specificity: The substitution patterns also dictate the target selectivity. For example, while many analogs show potent MAO-B inhibition, Compound 5e also exhibits significant MAO-A inhibitory activity, albeit at a lower potency.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of the reported biological activities.

Anticancer Activity Assay (MTT Assay)

The antiproliferative effects of the synthesized compounds were evaluated against human cancer cell lines (e.g., A431, A549, H1299) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method.[5]

- Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
- Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
- MTT Addition: After the incubation period, 20 μ L of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
- Formazan Solubilization: The medium was removed, and 150 μ L of DMSO was added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.



 IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.[5]

Monoamine Oxidase (MAO) Inhibition Assay

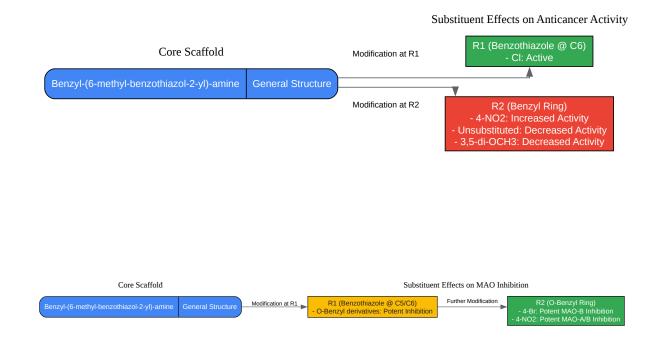
The inhibitory potency of the compounds against human MAO-A and MAO-B was determined using a fluorometric method.[6][7]

- Enzyme and Compound Incubation: Recombinant human MAO-A or MAO-B enzyme was pre-incubated with various concentrations of the test compounds in a potassium phosphate buffer.
- Substrate Addition: The reaction was initiated by adding the substrate, kynuramine.
- Fluorescence Measurement: The formation of the fluorescent product, 4-hydroxyquinoline, was measured over time using a fluorescence spectrophotometer.[7]
- IC50 Determination: The IC50 values were calculated by plotting the percentage of remaining enzyme activity against the logarithm of the inhibitor concentration.[8]

Visualizing Structure-Activity Relationships

The following diagrams illustrate the key structural modifications and their impact on the biological activity of **Benzyl-(6-methyl-benzothiazol-2-yl)-amine** analogs.





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- To cite this document: BenchChem. [structure-activity relationship of Benzyl-(6-methyl-benzothiazol-2-yl)-amine analogs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1333000#structure-activity-relationship-of-benzyl-6-methyl-benzothiazol-2-yl-amine-analogs]

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